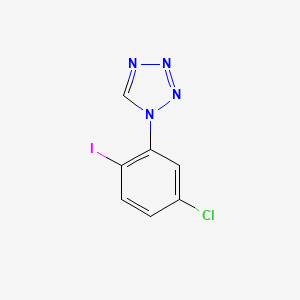

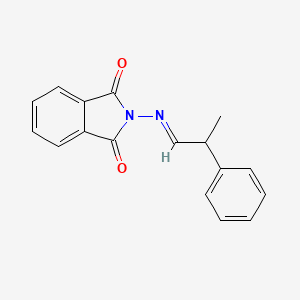

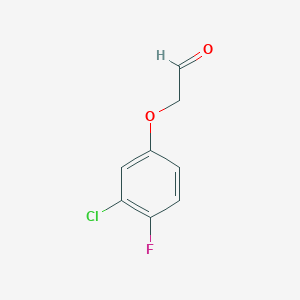

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-chloro-2-iodophenyl)methanol” has a CAS Number of 82386-90-1 . It has a molecular weight of 268.48 and is stored at room temperature . It is a powder in physical form .

Synthesis Analysis

A protocol for the synthesis of a related compound involves a three-component reaction of 2-naphthol, 2-haloanilines, and kojic aldehyde followed by copper-mediated intramolecular Ullmann C-O coupling reaction and subsequent aerobic oxidation . This method provides a new and useful strategy for the construction of heterocycles .

Molecular Structure Analysis

The molecular formula of “(5-chloro-2-iodophenyl)methanamine hydrochloride” is C7H7ClIN . Its molecular weight is 303.96 .

Physical and Chemical Properties Analysis

The compound “1-Propanone, 1-(5-chloro-2-iodophenyl)-” has a molecular weight of 294.52 . Its boiling point is predicted to be 325.2±32.0 °C, and its density is predicted to be 1.717±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Tetrazole derivatives are known for their role in catalyzing reactions and synthesizing various organic compounds. For example, 1-(2-Iodophenyl)-1H-tetrazole has been successfully used as a ligand in the Pd(II)-catalyzed Heck reaction, indicating the potential of tetrazole compounds in facilitating cross-coupling reactions to produce various organic products with high efficiency (Gupta, Song, & Oh, 2004). Such applications are crucial for developing new materials, pharmaceuticals, and other valuable chemicals.

Green Chemistry

Tetrazole synthesis methods have evolved to address safety and environmental concerns. A notable advancement is the development of a safe, scalable, azide-free synthesis of 1-aryl-1H-tetrazoles using diformylhydrazine, which avoids the use of hazardous azides and offers a green chemistry approach to tetrazole synthesis (Ramasamy et al., 2017). This innovation underscores the importance of sustainability in chemical manufacturing processes.

Material Science

In the field of materials science, tetrazole compounds have been explored for their thermal properties and potential applications in energetic materials. A study on the synthesis, structure, and thermal decomposition of various phenyl tetrazoles provides insights into the thermal stability and decomposition pathways of these compounds, which could inform the design of new materials with desired thermal properties (Yılmaz et al., 2015).

Pharmacology

Tetrazoles are also significant in medicinal chemistry, where they serve as bioisosteres for carboxylic acids and are found in a variety of clinical drugs. The synthesis and application of 5-substituted 1H-tetrazoles in drug development highlight the role of tetrazoles in creating more efficient and potentially safer pharmaceuticals (Mittal & Awasthi, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-chloro-2-iodophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIHBGZWOKWMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)

![N-(sec-butyl)-4-(3-{2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2817563.png)

![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2817565.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2817569.png)

![N-Benzyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2817571.png)